
2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound has unique structural features that make it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Known for its antioxidant properties.
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-: Studied for its potential in treating cardiovascular diseases.
Uniqueness
2H-1-Benzopyran-4,6-diol, 2,2-diethyl-3,4-dihydro-8-methyl- stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
174300-56-2 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2,2-diethyl-8-methyl-3,4-dihydrochromene-4,6-diol |
InChI |
InChI=1S/C14H20O3/c1-4-14(5-2)8-12(16)11-7-10(15)6-9(3)13(11)17-14/h6-7,12,15-16H,4-5,8H2,1-3H3 |
Clave InChI |
VENWQNZLXPXAKC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C2=C(O1)C(=CC(=C2)O)C)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


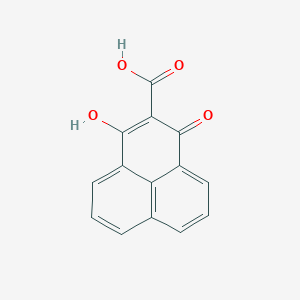

![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
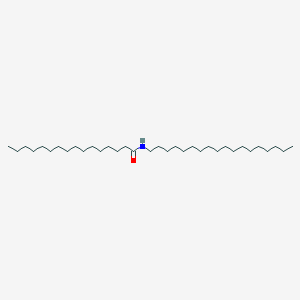
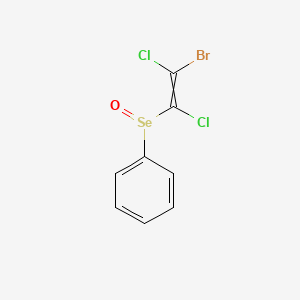
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)

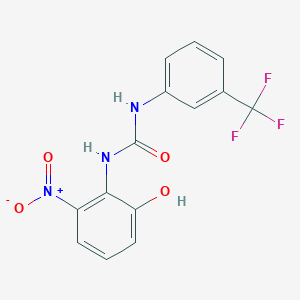
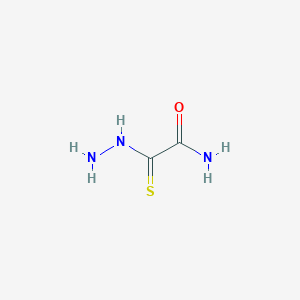
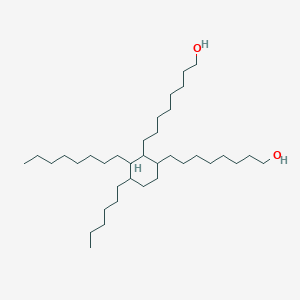
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
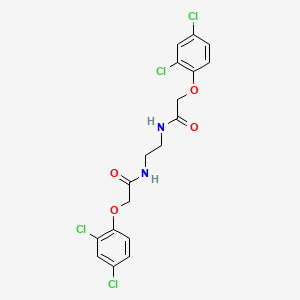
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)
